molecular formula C9H10O3 B3353157 2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)- CAS No. 53282-26-1

2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)-

Cat. No.: B3353157
CAS No.: 53282-26-1
M. Wt: 166.17 g/mol
InChI Key: MWZBTMXISMOMAE-WAYWQWQTSA-N
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Description

The (Z)-stereochemistry denotes the cis configuration of the substituents around the double bond.

Properties

IUPAC Name

ethyl (Z)-3-(furan-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZBTMXISMOMAE-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\C1=CC=CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ethyl 2-furanacrylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041611
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

230.00 to 233.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name Ethyl 2-furanacrylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041611
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

53282-26-1, 53282-12-5
Record name 2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053282261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL FURFURACRYLATE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M86IN985V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl 2-furanacrylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041611
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

24.5 °C
Record name Ethyl 2-furanacrylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041611
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)- typically involves the esterification of 3-(2-furanyl)-2-propenoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized and purified to obtain the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by distillation to separate the product from the reaction mixture. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)- serves as a crucial building block in organic synthesis. It is often utilized in the preparation of more complex molecules due to its reactive double bond and ester functionality. The compound can undergo various chemical transformations such as oxidation, reduction, and substitution reactions, making it versatile for synthetic chemists .

Biological Activities

Research has indicated potential biological activities associated with this compound. Studies have explored its antimicrobial and anti-inflammatory properties. The furan moiety is known to interact with biological systems, which may lead to modulation of enzyme activities or inhibition of microbial growth .

Medicinal Chemistry

The compound has been investigated as a potential drug candidate owing to its unique chemical structure. Its ability to form covalent bonds with biological molecules suggests that it could be developed into therapeutics targeting specific pathways in diseases such as cancer or inflammation .

Polymer and Resin Production

In industrial applications, 2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)- is utilized in the production of polymers and resins. Its reactivity allows it to be incorporated into various polymer matrices, enhancing properties such as flexibility and strength. Additionally, it is used in the formulation of coatings and adhesives .

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial effects of ethyl furfuracrylate demonstrated significant activity against various bacterial strains. The compound was shown to inhibit bacterial growth through disruption of cell membrane integrity and interference with metabolic processes .

Case Study 2: Polymer Development

In a research project focused on developing new polymeric materials, 2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)- was incorporated into a resin formulation. The resulting material exhibited improved mechanical properties and thermal stability compared to traditional polymers without the furan component .

Case Study 3: Drug Development

A pharmacological study explored the potential of this compound as an anti-inflammatory agent. Results indicated that it could inhibit pro-inflammatory cytokines in vitro, suggesting its usefulness in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)- involves its interaction with specific molecular targets and pathways. The furan ring and the propenoic acid moiety contribute to its reactivity and ability to form covalent bonds with biological molecules. This interaction can lead to the modulation of enzyme activity, inhibition of microbial growth, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2-propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)- with structurally related acrylate esters, emphasizing substituent variations and their implications:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Evidence ID
2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)- 2-Furanyl C₉H₁₀O₃ 166.18 (calculated) Likely flavor/metabolite interactions
2-Propenoic acid, 3-phenyl-, ethyl ester, (E)- Phenyl C₁₁H₁₂O₂ 176.22 Correlated with floral odor suppression
Ethyl (2E)-3-(4-nitrophenyl)acrylate 4-Nitrophenyl C₁₁H₁₁NO₄ 221.21 High reactivity due to nitro group
(Z)-Ethyl 3-(4-methoxyphenyl)acrylate 4-Methoxyphenyl C₁₂H₁₄O₃ 206.24 Antimicrobial activity
2-Propenoic acid, 3-(4-bromophenyl)-2-cyano-, ethyl ester 4-Bromophenyl, cyano C₁₂H₁₀BrNO₂ 280.12 Potential pharmaceutical applications
Ethyl acrylate (2-propenoic acid, ethyl ester) None (base structure) C₅H₈O₂ 100.12 Industrial monomer; boiling point: ~99°C
Key Observations:
  • Stereochemistry : The (Z)-configuration in the target compound and (Z)-Ethyl 3-(4-methoxyphenyl)acrylate may enhance steric hindrance compared to (E)-isomers, affecting biological activity and stability.
Flavor and Metabolite Interactions
  • The target compound’s furanyl group aligns with compounds like 2-Propenoic acid, 3-phenyl-, ethyl ester, (E)-, which correlate with flavor metabolites in microbial studies . Furans are known contributors to herbal/waxy odors, suggesting similar roles for the target compound .
Antimicrobial and Antioxidant Activity
  • Ethyl 3-(4-methoxyphenyl)acrylate (Z) exhibits antimicrobial activity , while 9,12-octadecadienoic acid esters demonstrate antioxidant properties . The furanyl group in the target compound may confer analogous bioactivity, though direct evidence is lacking.

Physical Properties and Stability

  • While data on the target compound’s physical properties are absent, analogues provide insights:
    • Ethyl acrylate : Boiling point ~99°C, density 0.923 g/cm³ .
    • (Z)-Ethyl 3-(4-methoxyphenyl)acrylate : Predicted boiling point 354°C, density 1.131 g/cm³ .
    • Steric and electronic effects from substituents likely increase boiling points and densities compared to the parent ethyl acrylate.

Biological Activity

Chemical Identity and Properties

2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)-, also known as ethyl (Z)-3-(furan-2-yl)prop-2-enoate, is an organic compound with the molecular formula C9H10O3C_9H_{10}O_3 and a molecular weight of approximately 166.177 g/mol. It features a furan ring attached to a propenoic acid backbone, which contributes to its unique biological activities and potential applications in various fields including medicine and industry .

Structural Characteristics

  • IUPAC Name : Ethyl (Z)-3-(furan-2-yl)prop-2-enoate
  • CAS Number : 53282-26-1
  • Molecular Formula : C9H10O3C_9H_{10}O_3
  • Density : 1.11 g/cm³
  • Boiling Point : 232°C at 760 mmHg
  • Flash Point : 96.6°C

Antimicrobial Properties

Research indicates that 2-propenoic acid derivatives, including ethyl (Z)-3-(furan-2-yl)prop-2-enoate, exhibit significant antimicrobial activity. A study demonstrated that compounds derived from furan-based propenoic acids showed effectiveness against various pathogens including Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations as low as 64 µg/mL .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The furan ring enhances its reactivity, allowing it to form covalent bonds with biological molecules. This interaction can modulate enzyme activity and inhibit microbial growth through various cellular pathways .

Anti-inflammatory Effects

In addition to antimicrobial properties, studies have suggested that compounds similar to ethyl (Z)-3-(furan-2-yl)prop-2-enoate may possess anti-inflammatory effects. The modulation of inflammatory pathways could provide therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A series of derivatives were tested for their antimicrobial efficacy against yeast-like fungi and bacteria. The results indicated that the presence of the furan moiety significantly enhanced the antimicrobial potency of the compounds .
  • Synthesis and Biological Evaluation :
    • Research focused on synthesizing various derivatives of furan-based propenoic acids highlighted their potential as bioactive agents. The study utilized different synthetic pathways to create compounds with enhanced biological activity .
  • Comparative Studies :
    • Comparative studies between different furan derivatives showcased variances in biological activity based on structural modifications. This emphasizes the importance of the chemical structure in determining the biological properties of these compounds .

Medicinal Chemistry

Due to its unique structure and biological properties, ethyl (Z)-3-(furan-2-yl)prop-2-enoate is being explored as a potential drug candidate. Its ability to inhibit microbial growth and modulate inflammatory responses positions it as a promising agent in pharmaceutical development .

Industrial Use

In addition to medicinal applications, this compound is utilized in the production of polymers and resins. Its reactivity makes it suitable for use in coatings and adhesives within industrial settings.

Q & A

Q. What are the recommended spectroscopic methods for characterizing (Z)-3-(2-furanyl)-2-propenoic acid ethyl ester, and how should data be interpreted?

Answer:

  • FT-IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch ~1740–1720 cm⁻¹, furan C-O-C asymmetric stretch ~1260 cm⁻¹). Compare with NIST-subscribed thermochemistry data for related esters .
  • GC-MS : Use electron ionization (EI) to fragment the molecule, focusing on diagnostic ions (e.g., m/z corresponding to the furan ring or ester moiety). Cross-reference fragmentation patterns with libraries like NIST MS Data Center .
  • HPTLC Fingerprinting : For purity assessment in plant extracts, employ solvent systems like toluene-ethyl acetate (7:3) and visualize under UV 254/365 nm, as demonstrated in Martynia annua seed analysis .

Q. How can researchers synthesize (Z)-3-(2-furanyl)-2-propenoic acid ethyl ester in a laboratory setting?

Answer:

  • Esterification : React 3-(2-furanyl)-acrylic acid with ethanol under acid catalysis (e.g., H₂SO₄) at reflux. Monitor reaction progress via TLC.
  • Isomer Control : Use photochemical or thermal conditions favoring Z-isomer formation. Confirm stereochemistry via NOESY NMR (cross-peaks between furan protons and ethyl ester group) .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure, referencing NIST phase-change data for boiling points .

Advanced Research Questions

Q. How can conflicting bioactivity data for structurally similar acrylate esters be resolved in studies on (Z)-3-(2-furanyl)-2-propenoic acid ethyl ester?

Answer:

  • Comparative Assays : Conduct parallel bioactivity tests (e.g., antioxidant DPPH assays, antimicrobial disk diffusion) using the target compound and analogs (e.g., ethyl caffeate or 3-phenyl derivatives) to isolate structure-activity relationships .
  • Solvent Effects : Evaluate solvent polarity (e.g., DMSO vs. ethanol) on compound stability and activity, as noted in ethyl caffeate studies .
  • Meta-Analysis : Cross-reference data from plant extracts (e.g., Bougainvillea or Martynia annua) to identify confounding factors like co-extracted fatty acids or phenolics .

Q. What experimental strategies mitigate Z/E isomerization during storage or biological testing?

Answer:

  • Storage Conditions : Store in amber vials at –20°C under inert gas (N₂/Ar) to minimize light/oxygen-induced isomerization. Validate stability via periodic HPLC analysis .
  • Kinetic Studies : Use DSC to determine isomerization activation energy under varying temperatures, leveraging NIST thermochemical datasets for related esters .
  • In Silico Modeling : Apply density functional theory (DFT) to predict thermodynamic stability of Z vs. E isomers, guiding experimental design .

Q. How should researchers design experiments to assess the compound’s thermal stability in polymer matrices or catalytic systems?

Answer:

  • TGA/DSC : Characterize decomposition temperatures (Td) and glass transition (Tg) under nitrogen/air atmospheres. Compare with NIST-subscribed heat capacity data for acrylate esters .
  • Catalytic Screening : Test stability in presence of Lewis acids (e.g., ZnCl₂) or free-radical initiators (e.g., AIBN), referencing EPA polymer safety protocols .
  • Degradation Analysis : Use GC-MS to identify volatile byproducts (e.g., furfural or CO₂) from thermal breakdown .

Methodological Notes

  • Data Contradictions : Cross-validate results using orthogonal techniques (e.g., NMR for purity vs. LC-MS for trace impurities).
  • Safety Protocols : Follow Ambeed’s guidelines for handling acrylate esters, including PPE (nitrile gloves, fume hood) and emergency procedures for inhalation/exposure .
  • Ethical Compliance : Adhere to TSCA and EPA regulations for novel polymer applications, ensuring proper disposal and hazard reporting .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)-
Reactant of Route 2
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2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)-

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